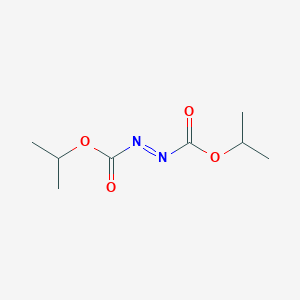

Diisopropyl azodicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl (NE)-N-propan-2-yloxycarbonyliminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWRJUBEIPHGQF-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N=NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/N=N/C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894754 | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange liquid; [Merck Index] Pungent odor; [Alfa Aesar MSDS] | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2446-83-5, 939987-56-1 | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939987561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL AZODICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W701BXX4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Diisopropyl Azodicarboxylate in the Mitsunobu Reaction

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action of diisopropyl azodicarboxylate (DIAD) in the Mitsunobu reaction, a pivotal transformation in modern organic synthesis. The document details the intricate mechanistic steps, presents quantitative data from various applications, outlines experimental protocols, and visualizes the reaction pathways and workflows.

Introduction: The Mitsunobu Reaction

The Mitsunobu reaction is a versatile and widely utilized organic reaction that converts primary and secondary alcohols into a diverse range of functional groups, including esters, ethers, thioethers, and azides.[1][2] Discovered by Oyo Mitsunobu, this reaction proceeds with a clean inversion of stereochemistry at the alcohol's stereogenic center, making it an invaluable tool in the synthesis of chiral molecules, natural products, and pharmaceuticals.[3][4] The reaction is characterized by its mild, neutral conditions and typically employs a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as this compound (DIAD).[2][4] The fundamental driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[5]

DIAD (CAS: 2446-83-5) serves as a key reagent, acting as an efficient oxidant and hydride acceptor in the reaction cascade.[6][7] It is often preferred over its diethyl counterpart (DEAD) due to its greater steric hindrance, which can minimize the formation of undesired hydrazide byproducts.[6] This guide will focus specifically on the role and mechanism of DIAD in this essential synthetic transformation.

The Core Mechanism of Action

The mechanism of the Mitsunobu reaction is complex, involving several key intermediates.[4] The central role of DIAD is to facilitate the activation of the alcohol's hydroxyl group, transforming it into a good leaving group for a subsequent Sₙ2 displacement by a suitable nucleophile.

The overall transformation is as follows:

Figure 1: General scheme of the Mitsunobu reaction.

The detailed mechanism unfolds through the following sequential steps:

-

Betaine (B1666868) Formation: The reaction initiates with a nucleophilic attack of triphenylphosphine (a good nucleophile) on one of the electrophilic nitrogen atoms of DIAD.[8][9] This rapid step forms a resonance-stabilized zwitterionic adduct, commonly referred to as a betaine intermediate.[4][10]

-

Proton Transfer: The betaine is a strong base and deprotonates the acidic nucleophile (Nu-H), which typically has a pKa of less than 15.[8][11] This proton transfer results in the formation of a phosphonium (B103445) salt ion pair and the anionic nucleophile.[4]

-

Alcohol Activation: The alcohol's oxygen atom attacks the now highly electrophilic, positively charged phosphorus atom of the phosphonium salt.[8][12]

-

Formation of the Key Intermediate: This attack leads to the formation of a crucial alkoxyphosphonium salt.[8][10] This intermediate is the activated form of the alcohol, where the hydroxyl group has been converted into an excellent leaving group (-OPPh₃).

-

Sₙ2 Displacement: The anionic nucleophile, generated in step 2, performs a backside nucleophilic attack (Sₙ2) on the carbon atom bearing the alkoxyphosphonium group.[4][12] This step proceeds with a complete inversion of configuration at the stereocenter.[3][8]

-

Product Formation: The Sₙ2 displacement yields the final substituted product (R-Nu), along with the byproducts triphenylphosphine oxide (TPPO) and the reduced form of DIAD, diisopropyl hydrazinedicarboxylate (DIAD-H₂).[11]

Figure 2: The mechanistic pathway of the Mitsunobu reaction.

Quantitative Data from Synthetic Applications

The Mitsunobu reaction using DIAD is highly efficient for a wide range of substrates. The following table summarizes quantitative data from selected publications, showcasing typical reaction yields and conditions in the context of natural product synthesis and other complex molecules.

| Alcohol Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| Cyclohexenol derivative | Tryptamine derivative | PPh₃, DIAD, Toluene | Coupled amine | Not specified, used in multi-step synthesis | [13] |

| Diol derivative | Dibromo dione (B5365651) derivative | PPh₃, DIAD, THF | Dibrominated pyrrole (B145914) derivative | 80 | [13] |

| Phenyl benzyl (B1604629) ether | (S)-Ethyl lactate | PPh₃, DIAD, THF, reflux | Chiral ester | 88 | [13] |

| Acyclic alcohol | Phenol derivative | PPh₃, DIAD, Toluene, 0-90°C | Coupled ether | 76 | [13] |

| Secondary alcohol | NsNH₂ (Nosylamide) | PPh₃, DIAD, THF, RT, 24h | Sulfonamide | 65 | [13] |

| 7S-HMR isomer | p-Nitrobenzoic acid | PPh₃, DIAD, THF, RT, 24h | Inverted ester | 43 | [13] |

| Geraniol | Phthalimide | PPh₃, DIAD, CH₂Cl₂, -78°C | N-Geranylphthalimide | 95 | [14] |

| (-)-Menthol | Benzoic Acid | PPh₃, DIAD, CH₂Cl₂ | (+)-Menthyl benzoate | 93 | [14] |

Experimental Protocols

A standardized protocol is generally effective, although the order of reagent addition can be critical and may require optimization for specific substrates.[4][15]

General Experimental Protocol:

-

Setup: To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add the alcohol (1.0 eq.), the nucleophile (1.1-1.5 eq.), and triphenylphosphine (1.1-1.5 eq.).

-

Solvent: Dissolve the components in a suitable anhydrous solvent, most commonly tetrahydrofuran (B95107) (THF).[15] Other solvents like diethyl ether or dichloromethane (B109758) (DCM) can also be used.[4][15]

-

Cooling: Cool the resulting solution to 0°C using an ice-water bath.[15] For highly reactive substrates, temperatures as low as -78°C may be employed.[14]

-

DIAD Addition: Add DIAD (1.1-1.5 eq.) dropwise to the stirred solution while maintaining the low temperature to control the exothermic reaction.[12][15]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 to 24 hours.[13][15] Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the alcohol and the formation of the high Rƒ byproduct, triphenylphosphine oxide.[15]

-

Workup and Purification:

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The primary byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (e.g., diethyl ether/hexane mixture) and filtration.[15] The reduced DIAD byproduct is typically more soluble and removed during chromatography.

-

Purify the crude product using silica (B1680970) gel column chromatography to separate the desired product from the remaining byproducts.

-

Alternative Protocol (Pre-formation of Betaine): In cases where the standard procedure is unsuccessful, an alternative order of addition may yield better results.[4]

-

Add DIAD to a solution of triphenylphosphine in THF at 0°C to pre-form the betaine intermediate.

-

Sequentially add the alcohol, followed by the nucleophile, to the mixture.

Figure 3: A typical experimental workflow for the Mitsunobu reaction.

Conclusion

This compound is a critical reagent in the Mitsunobu reaction, enabling the stereospecific conversion of alcohols to a wide array of other functional groups under mild conditions. Its mechanism of action hinges on the initial formation of a betaine with triphenylphosphine, which subsequently activates the alcohol via an alkoxyphosphonium salt intermediate. This activation facilitates a clean Sₙ2 inversion by a nucleophile, driven by the formation of highly stable byproducts. The reliability, broad substrate scope, and stereochemical control afforded by the DIAD/PPh₃ system ensure that the Mitsunobu reaction remains an indispensable tool for researchers and scientists in academic and industrial settings, particularly in the fields of total synthesis and drug development.

References

- 1. Mitsunobu Reaction [organic-chemistry.org]

- 2. byjus.com [byjus.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. Mitsunobu Reaction: Mechanism, Steps & Applications Explained [vedantu.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. grokipedia.com [grokipedia.com]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. organic-synthesis.com [organic-synthesis.com]

What are the physical and chemical properties of Diisopropyl azodicarboxylate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl azodicarboxylate (DIAD) is a versatile reagent in organic synthesis, most notably for its role as a key component in the Mitsunobu reaction. This guide provides an in-depth overview of the physical and chemical properties of DIAD, detailed experimental protocols for its synthesis and characterization, and a summary of its primary applications and safety considerations. The information is intended to serve as a comprehensive resource for researchers and professionals in chemistry and drug development.

Physical and Chemical Properties

DIAD is an orange-red oily liquid at room temperature with a characteristic pungent odor.[1][2] It is the diisopropyl ester of azodicarboxylic acid and is widely utilized for its ability to act as a hydride acceptor.[1][3]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Units | Conditions | Citations |

| Molecular Formula | C₈H₁₄N₂O₄ | - | - | [1][2] |

| Molecular Weight | 202.21 | g/mol | - | [1][2] |

| Appearance | Orange-red oily liquid | - | Room Temperature | [1] |

| Density | 1.027 | g/mL | 25 °C | [1][4] |

| Melting Point | 3 - 5 | °C | - | [4][5] |

| Boiling Point | 75 | °C | 0.25 mmHg | [1][4][6] |

| Refractive Index | 1.418 - 1.422 | - | 20 °C | [1][5] |

| Flash Point | 106.1 | °C | - | [5] |

Solubility

DIAD exhibits good solubility in a wide range of organic solvents, which contributes to its utility in various reaction media. However, it is insoluble in water.[1][2][5]

| Solvent | Solubility | Citations |

| Tetrahydrofuran (THF) | Miscible | [2] |

| Dichloromethane (DCM) | Miscible | [2] |

| Toluene | Miscible | [2] |

| Other Organic Solvents & Plasticizers | Soluble | [1][5][6] |

| Water | Insoluble | [1][2][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of DIAD.

-

¹H NMR (CDCl₃, 300MHz): δ: 4.0 (1H, m, CH); 1.2 (6H, d, CH₃).[7]

-

Infrared (IR) Spectroscopy: The IR spectrum of DIAD shows characteristic absorption bands for its functional groups. The C=O stretching vibration is typically observed in the region of 1750-1780 cm⁻¹. The N=N stretching vibration is found around 1550-1600 cm⁻¹.

Chemical Properties and Reactivity

DIAD is a reactive compound, primarily utilized as an oxidizing agent in various chemical transformations.[8] Its reactivity is centered around the electrophilic nature of the azo group.

Mitsunobu Reaction

The most prominent application of DIAD is in the Mitsunobu reaction, where, in conjunction with a phosphine (B1218219) (typically triphenylphosphine), it facilitates the stereospecific conversion of primary and secondary alcohols to a variety of functional groups with inversion of configuration.[2][3][8] This reaction is invaluable for the synthesis of esters, ethers, azides, and other derivatives under mild conditions.[1][2]

Other Applications

Beyond the Mitsunobu reaction, DIAD is employed in:

-

As a thermal initiator for polymerization reactions.[1]

Stability and Decomposition

DIAD exhibits good thermal and storage stability when handled correctly.[1] However, as an azo compound, it can decompose upon heating, releasing nitrogen gas.[9] The decomposition can be self-accelerating, particularly at elevated temperatures, and may lead to a thermal runaway.[9] The thermal decomposition process generally begins around 80 °C, with the maximum rate of weight loss occurring at approximately 138 °C.[5][10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of DIAD involves the oxidation of diisopropyl hydrazine-1,2-dicarboxylate.[10][11]

Materials:

-

Diisopropyl hydrazine-1,2-dicarboxylate

-

Hydrogen peroxide (10-15%)

-

Sulfuric acid (40-50%)

-

Catalyst (e.g., bromine or potassium bromide)

-

Dichloromethane

-

Sodium bisulfite

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, dissolve diisopropyl hydrazine-1,2-dicarboxylate in a 40-50% sulfuric acid solution at a temperature between -20 °C and 25 °C.[9][12]

-

Add a catalytic amount of bromine or potassium bromide.[10][12]

-

Cool the reaction mixture to between -15 °C and -5 °C.[9][12]

-

Slowly add 10-15% hydrogen peroxide dropwise, maintaining the temperature in the specified range, until heat is no longer evolved.[9][12]

-

Allow the reaction to proceed for an additional 5-10 hours after the addition of hydrogen peroxide is complete.[9]

-

Quench the reaction with a sodium bisulfite solution.[10]

-

Extract the product with dichloromethane.[10]

-

Wash the organic layer to neutrality, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[9][12]

Caption: Synthesis of this compound (DIAD).

Mitsunobu Reaction: General Procedure

The following is a general protocol for a Mitsunobu reaction using DIAD.

Materials:

-

Alcohol (1 equivalent)

-

Nucleophile (e.g., carboxylic acid, 1.5 equivalents)

-

Triphenylphosphine (B44618) (TPP, 1.5 equivalents)

-

This compound (DIAD, 1.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the alcohol, nucleophile, and triphenylphosphine in anhydrous THF in a reaction flask.[2]

-

Slowly add DIAD dropwise to the cooled solution.[2]

-

Allow the reaction to warm to room temperature and stir for 6-8 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[2] The formation of a white precipitate (triphenylphosphine oxide) is often an indication of reaction progress.

-

Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate (B1210297) or dichloromethane.[2]

-

Filter the mixture to remove the triphenylphosphine oxide precipitate.[2]

-

Wash the filtrate sequentially with water, saturated aqueous sodium bicarbonate solution (if an acidic nucleophile was used), and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography.[2]

Caption: Experimental Workflow for the Mitsunobu Reaction.

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of DIAD.

-

Boiling Point Determination (Micro-scale): A small amount of the liquid is placed in a fusion tube with an inverted sealed capillary tube. The setup is heated slowly in a Thiele tube or an aluminum block. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and the liquid re-enters the capillary upon cooling.[1][13]

-

Refractive Index Measurement: The refractive index is measured using a refractometer, typically an Abbe refractometer. A few drops of the liquid are placed on the prism, and the instrument is adjusted to read the refractive index at a specified temperature (usually 20 °C).[14]

-

Infrared (IR) Spectrum Acquisition: A neat spectrum of the liquid is obtained by placing a drop of the sample between two salt (NaCl or KBr) plates. The plates are then placed in the sample holder of an IR spectrometer to acquire the spectrum.[15][16]

Safety and Handling

DIAD is classified as an irritant and a suspected carcinogen.[1][11][15] It is irritating to the eyes, respiratory system, and skin.[13][15]

Handling Precautions:

-

Use with adequate ventilation and avoid breathing vapor, mist, or gas.[13]

-

Wear appropriate personal protective equipment, including safety goggles, gloves, and protective clothing.[13]

-

Avoid contact with eyes, skin, and clothing.[13]

-

Wash thoroughly after handling.[13]

Storage:

-

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and light.[13]

-

It is recommended to store refrigerated (below 4°C/39°F).[13]

In Case of Exposure:

-

Eyes: Flush with plenty of water for at least 15 minutes.[13]

-

Skin: Wash immediately with plenty of soap and water.[13]

-

Inhalation: Move to fresh air.[15]

-

Ingestion: Rinse mouth with water.[11] In all cases of exposure, seek immediate medical advice.[13][15]

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. chem.ws [chem.ws]

- 5. This compound: self-accelerating decomposition and explosion_Chemicalbook [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound: Application, synthesis and decomposition_Chemicalbook [chemicalbook.com]

- 11. Synthesis of this compound [yyhx.ciac.jl.cn]

- 12. CN104478758A - Synthesis method of this compound - Google Patents [patents.google.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. mt.com [mt.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. webassign.net [webassign.net]

The Ascendance of a Versatile Reagent: A Technical Guide to Diisopropyl Azodicarboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Diisopropyl azodicarboxylate (DIAD) has emerged as an indispensable reagent in the modern organic chemist's toolkit. Initially rising to prominence as a key component in the widely utilized Mitsunobu reaction, its application has since expanded to a variety of other valuable transformations. This technical guide provides an in-depth exploration of the history, discovery, and diverse applications of DIAD, complete with detailed experimental protocols, quantitative comparisons with its predecessor, diethyl azodicarboxylate (DEAD), and graphical representations of key reaction pathways.

A Historical Perspective: From DEAD to DIAD

The story of DIAD is intrinsically linked to the development of the Mitsunobu reaction, a powerful method for the stereospecific conversion of alcohols to a wide range of functional groups. In 1967, Oyo Mitsunobu first reported this reaction, which utilizes a combination of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate to activate an alcohol for nucleophilic substitution, proceeding with a clean inversion of stereochemistry.[1][2] The initially employed azodicarboxylate was diethyl azodicarboxylate (DEAD).

Quantitative Comparison: DIAD vs. DEAD in the Mitsunobu Reaction

The preference for DIAD over DEAD in many synthetic applications stems from tangible improvements in reaction outcomes. The increased steric bulk of the isopropyl groups in DIAD is believed to disfavor the formation of a key side product, the corresponding hydrazide, which can arise from the reaction of the azodicarboxylate with the nucleophile. A comparative study by Lipshutz and co-workers on the esterification of 2,6-dimethoxybenzoic acid with benzyl (B1604629) alcohol highlights the comparable, and in some cases superior, performance of related azodicarboxylates. While this specific study focused on a newer reagent, DCAD, it provides a framework for the type of comparisons that have led to the widespread adoption of DIAD.

To provide a clear overview for researchers, the following table summarizes the general observations and reported data comparing the performance of DIAD and DEAD in the Mitsunobu reaction across various substrates.

| Parameter | Diethyl Azodicarboxylate (DEAD) | This compound (DIAD) | Rationale for Difference |

| Reaction Yield | Generally high, but can be compromised by side reactions. | Often comparable to or slightly higher than DEAD, particularly with sensitive substrates. | Reduced side product formation with DIAD leads to cleaner reactions and higher isolated yields. |

| Reaction Time | Typically proceeds at a reasonable rate at or below room temperature. | Reaction times are generally comparable to those with DEAD. | The fundamental reaction mechanism remains the same. |

| Side Product Formation (Hydrazide Adducts) | More prone to the formation of difficult-to-remove hydrazide byproducts. | Less prone to hydrazide formation due to the sterically hindering isopropyl groups. | The bulkier isopropyl groups disfavor the nucleophilic attack on the nitrogen of the azodicarboxylate that leads to the hydrazide byproduct.[3] |

| Substrate Scope | Broad substrate scope, but can be problematic with sterically hindered alcohols or certain nucleophiles. | Generally exhibits a similar or slightly broader substrate scope, with improved performance for some challenging substrates. | The subtle electronic and steric differences can influence the reactivity with a wider range of substrates. |

| Work-up and Purification | Can be challenging due to the solubility of the diethyl hydrazodicarboxylate byproduct. | Generally easier work-up and purification due to the physical properties of the diisopropyl hydrazodicarboxylate byproduct. | The diisopropyl hydrazodicarboxylate is often more crystalline and less soluble, facilitating its removal by filtration. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of DIAD and its application in key organic transformations.

Synthesis of this compound (DIAD)

The synthesis of DIAD is typically a two-step process starting from isopropyl chloroformate and hydrazine (B178648) to first form diisopropyl hydrazine-1,2-dicarboxylate, which is then oxidized.[4]

Step 1: Synthesis of Diisopropyl Hydrazine-1,2-dicarboxylate

-

Materials:

-

Hydrazine hydrate (B1144303)

-

Isopropyl chloroformate

-

Diethyl ether (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to below 0 °C using an ice-salt bath.

-

Slowly add isopropyl chloroformate (2.2 eq) dropwise to the cooled solution over a period of 2 hours, maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at 0 °C.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield diisopropyl hydrazine-1,2-dicarboxylate as a white solid.

-

Step 2: Oxidation to this compound (DIAD)

-

Materials:

-

Diisopropyl hydrazine-1,2-dicarboxylate

-

Hydrogen peroxide (30% aqueous solution)

-

Appropriate solvent (e.g., diethyl ether)

-

-

Procedure:

-

Dissolve diisopropyl hydrazine-1,2-dicarboxylate (1.0 eq) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to a temperature between -5 and 5 °C.

-

Slowly add hydrogen peroxide (1.1 eq) dropwise over 2 hours, ensuring the temperature remains within the specified range.

-

After the addition, continue to stir the reaction mixture for an additional 2 hours at the same temperature.

-

Separate the organic layer, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain DIAD as an orange liquid. A total yield of approximately 90.7% can be achieved under optimal conditions.[4]

-

The Mitsunobu Reaction: Esterification of a Secondary Alcohol

This protocol details a general procedure for the esterification of a secondary alcohol with inversion of stereochemistry using DIAD.[5]

-

Materials:

-

Secondary alcohol (1.0 eq)

-

Carboxylic acid (1.5 eq)

-

Triphenylphosphine (B44618) (PPh₃) (1.5 eq)

-

This compound (DIAD) (1.5 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

-

Procedure:

-

To a solution of the secondary alcohol (1.0 eq) and the carboxylic acid (1.5 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to afford the desired ester.

-

Aza-Baylis-Hillman Reaction

DIAD can also serve as an electrophile in the aza-Baylis-Hillman reaction. The following is a representative protocol.[6]

-

Materials:

-

Maleimide (B117702) (1.0 eq)

-

This compound (DIAD) (1.0 eq)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%)

-

-

Procedure:

-

In a reaction vial, combine the maleimide (1.0 eq), DIAD (1.0 eq), and DABCO (20 mol%).

-

Stir the mixture at 70 °C under neat conditions for 2-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dissolve the residue in ethyl acetate (B1210297) and wash with dilute HCl and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography to yield the aza-Baylis-Hillman adduct.

-

Selective N-Debenzylation of Benzylamines

DIAD provides a method for the selective deprotection of N-benzyl groups under mild conditions.[7]

-

Materials:

-

N-benzylamine substrate

-

This compound (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the N-benzylamine substrate in anhydrous THF.

-

Add DIAD to the solution at room temperature.

-

Stir the reaction mixture until the deprotection is complete, as monitored by TLC. The reaction pathway involves the formation of an intermediate that facilitates the removal of the benzyl group.

-

Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

-

Visualizing the Chemistry: Reaction Pathways and Workflows

To better illustrate the chemical processes involving DIAD, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. ias.ac.in [ias.ac.in]

- 7. [PDF] Improved Procedure for the Selective N-Debenzylation of Benzylamines by this compound | Semantic Scholar [semanticscholar.org]

Diisopropyl Azodicarboxylate (DIAD): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl azodicarboxylate (DIAD) is a versatile reagent in organic synthesis, most notably for its critical role in the Mitsunobu reaction. This guide provides an in-depth overview of DIAD, including its chemical properties, molecular structure, synthesis, and detailed applications. It is intended for researchers, scientists, and professionals in drug development who utilize or are exploring the use of this compound in their work. The document includes structured data tables, detailed experimental protocols, and visualizations of reaction mechanisms and workflows to facilitate a comprehensive understanding.

Core Properties and Identification

This compound, commonly abbreviated as DIAD, is the diisopropyl ester of azodicarboxylic acid.[1] Its chemical and physical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 2446-83-5[1][2][3][4] |

| Molecular Formula | C₈H₁₄N₂O₄[1][2][4] |

| Synonyms | DIAD, Diisopropyl azodiformate[2][4] |

| InChI Key | VVWRJUBEIPHGQF-MDZDMXLPSA-N[1] |

| SMILES | CC(C)OC(=O)N=NC(=O)OC(C)C[1] |

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 202.21 g/mol [1][2][3] |

| Appearance | Orange liquid[1][2] |

| Density | 1.027 g/mL at 25 °C[1][2][3] |

| Melting Point | 3 to 5 °C (37 to 41 °F)[1][2] |

| Boiling Point | 75 °C at 0.25 mmHg[2][3] |

| Refractive Index | n20/D 1.420[2] |

| Solubility | Soluble in organic solvents like THF, DCM, and diethyl ether; insoluble in water.[3][5][6] |

Molecular Structure

DIAD has the structural formula (CH₃)₂CHOC(O)N=NC(O)OCH(CH₃)₂.[3] The key functional group is the azo moiety (-N=N-) situated between two isopropyl carbamate (B1207046) groups.

Synthesis of this compound

DIAD can be synthesized through a two-step process. First, diisopropyl hydrazine-1,2-dicarboxylate is prepared from the reaction of isopropyl chloroformate and hydrazine.[7] This intermediate is then oxidized using an agent like hydrogen peroxide to yield this compound.[7] An alternative method involves reacting carbazic acid isopropyl ester and diethyl carbonate, followed by oxidation.[8] The overall yield for some reported procedures is high, reaching up to 90.7%.[7]

Key Applications in Organic Synthesis

DIAD is a prominent reagent in several organic transformations due to its role as an effective oxidizing agent and hydride acceptor.[1][9]

The Mitsunobu Reaction

The most well-known application of DIAD is in the Mitsunobu reaction, which facilitates the conversion of primary and secondary alcohols to a wide range of functional groups, including esters, ethers, azides, and amines.[6][10] This reaction is highly valued for its mild conditions and, most critically, for proceeding with a complete inversion of stereochemistry at the alcohol's chiral center, following an Sₙ2 mechanism.[10][11][12]

The reaction is driven by the formation of a highly stable triphenylphosphine (B44618) oxide (TPPO) byproduct.[12][13] DIAD is often preferred over its counterpart, diethyl azodicarboxylate (DEAD), due to improved safety and handling characteristics.[8][14]

The mechanism of the Mitsunobu reaction is complex but can be summarized in several key steps.

Other Synthetic Applications

Beyond the Mitsunobu reaction, DIAD is employed in various other synthetic contexts:

-

Aza-Baylis-Hillman Reactions: Used to generate aza-Baylis-Hillman adducts with acrylates.[1]

-

Selective Deprotection: Can selectively deprotect N-benzyl groups in the presence of other protecting groups.[1]

-

Oxidation of Alcohols: A nitroxyl-radical-catalyzed system with DIAD can oxidize primary and secondary alcohols to aldehydes and ketones.[15]

-

Amide Synthesis: A photoorganocatalytic method allows for the synthesis of amides from aldehydes and amines using DIAD.[15]

-

Polymer Chemistry: It serves as a thermal initiator for polymerization and as a foaming agent for vinyl resins.[3]

Experimental Protocols

This section provides a representative experimental protocol for an esterification reaction using DIAD under Mitsunobu conditions.

General Workflow for a Mitsunobu Reaction

The order of reagent addition is crucial for the success of the Mitsunobu reaction.[10][16] The standard procedure involves dissolving the alcohol, nucleophile (e.g., carboxylic acid), and triphenylphosphine in a suitable solvent before the slow addition of DIAD.

Detailed Protocol: Esterification of a Secondary Alcohol

Objective: To synthesize an ester from a secondary alcohol and benzoic acid with inversion of configuration.

Reagents & Materials:

-

Secondary alcohol (1.0 eq.)

-

Benzoic acid (1.5 eq.)

-

Triphenylphosphine (PPh₃) (1.5 eq.)

-

This compound (DIAD) (1.5 eq.)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1 eq.), benzoic acid (1.5 eq.), and triphenylphosphine (1.5 eq.).[16]

-

Dissolve the solids in anhydrous THF (approx. 10 volumes relative to the alcohol).[16]

-

Cool the resulting solution to 0 °C in an ice-water bath.[10][16]

-

Slowly add DIAD (1.5 eq.) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.[10][16]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 6-8 hours, monitoring its progress by Thin Layer Chromatography (TLC). The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.[16]

-

Upon completion, dilute the reaction mixture with ethyl acetate.[16]

-

Filter the mixture to remove the precipitated triphenylphosphine oxide.

-

Transfer the filtrate to a separatory funnel and wash successively with water, saturated aqueous NaHCO₃ solution (to remove excess benzoic acid), and finally with brine.[16]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure ester product.

Safety and Handling

DIAD is a reactive and hazardous chemical that requires careful handling.

Hazard Identification

| Hazard Type | GHS Classification and Statements |

| Health Hazards | H315: Causes skin irritation.[17][18][19] H319: Causes serious eye irritation.[17][18][19] H335: May cause respiratory irritation.[17][18][19] H351: Suspected of causing cancer.[17][18][19] H373: May cause damage to organs through prolonged or repeated exposure.[17][18] |

| Environmental Hazards | H411: Toxic to aquatic life with long lasting effects.[17][18] |

| Physical Hazards | Can decompose and release heat at low temperatures, potentially leading to self-accelerating decomposition.[8] Forms explosive mixtures with air on intense heating. |

| Signal Word | Warning[17][18] |

Handling and Storage

-

Handling: Use in a well-ventilated area or fume hood.[20] Avoid contact with skin, eyes, and clothing.[18][20] Avoid inhalation of vapor or mist.[17] Personal Protective Equipment (PPE) should include safety goggles, chemical-resistant gloves, and a lab coat.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][20] The recommended storage temperature is 2-8°C.[17][20] It should be handled and stored under an inert gas.[17] Containers can build up pressure if exposed to heat.[20]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. grokipedia.com [grokipedia.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of this compound [yyhx.ciac.jl.cn]

- 8. This compound: self-accelerating decomposition and explosion_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Mitsunobu Reaction: Mechanism, Steps & Applications Explained [vedantu.com]

- 14. This compound (DIAD) [commonorganicchemistry.com]

- 15. This compound [organic-chemistry.org]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. utsi.edu [utsi.edu]

- 18. accelachem.com [accelachem.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Safety Precautions for Handling and Storing Diisopropyl Azodicarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisopropyl azodicarboxylate (DIAD) is a versatile reagent widely employed in organic synthesis, most notably in the Mitsunobu reaction. However, its utility is accompanied by significant safety hazards, including thermal instability, potential for explosive decomposition, and various health risks. This guide provides a comprehensive overview of the critical safety precautions required for the handling and storage of DIAD to mitigate these risks. It consolidates quantitative data on its hazardous properties, outlines detailed procedural recommendations, and presents logical workflows for its safe use in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of personnel and the integrity of research operations.

Chemical and Physical Properties

DIAD is an orange liquid with the following key physical properties:

| Property | Value |

| Molecular Formula | C₈H₁₄N₂O₄ |

| Molecular Weight | 202.21 g/mol |

| Appearance | Orange liquid[1] |

| Density | 1.027 g/cm³[1] |

| Melting Point | 3 to 5 °C (37 to 41 °F; 276 to 278 K)[1] |

| Boiling Point | 75 °C (167 °F; 348 K) at 0.25 mmHg[1] |

| Solubility | Insoluble in water[1] |

Hazard Identification and Quantitative Data

DIAD is classified as a hazardous substance with multiple risk factors. It is crucial to understand its specific hazards, which are supported by the following quantitative data.

Health Hazards

DIAD poses several health risks upon exposure:

| Hazard | Description |

| Skin Irritation | Causes skin irritation.[2][3] |

| Eye Irritation | Causes serious eye irritation.[2][3] |

| Respiratory Irritation | May cause respiratory irritation if inhaled.[2][3] |

| Carcinogenicity | Suspected of causing cancer.[2][3] |

| Organ Damage | May cause damage to organs through prolonged or repeated exposure.[2][3] |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[2][4] |

Physicochemical Hazards

The primary physicochemical hazard of DIAD is its thermal instability and potential for rapid decomposition.

| Hazard Parameter | Quantitative Data |

| Thermal Decomposition | Decomposes violently at or above 100 °C.[5] The weight loss during thermal decomposition starts at approximately 80 °C, reaches a maximum rate at 138 °C, and concludes around 150 °C.[6] |

| Heat of Decomposition | Approximately 945.67 ± 23.45 kJ/kg. |

| Activation Energy of Decomposition | Ranges from 45 kJ/mol to 77 kJ/mol.[6] |

| Self-Accelerating Decomposition Temperature (SADT) | Calculated to be 89.0 °C for a 25 kg standard package.[6] |

| Shock and Friction Sensitivity | DIAD is a self-reactive substance that can undergo self-accelerating decomposition when shocked, rubbed, or impacted.[6] Specific quantitative data such as H50 values from drop-weight impact tests are not readily available in public literature. |

Personal Protective Equipment (PPE)

A robust PPE protocol is mandatory when handling DIAD. The following diagram outlines the required PPE.

Handling and Storage Procedures

Handling

-

Ventilation: Always handle DIAD in a well-ventilated area, preferably within a certified chemical fume hood.

-

Inert Atmosphere: For storage and handling, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent any potential reactions with air or moisture.[2]

-

Temperature Control: Avoid heating DIAD, as it can decompose violently.[5] Reactions should be conducted at controlled, low temperatures when possible.

-

Electrostatic Discharge: Prevent the build-up of electrostatic charge by grounding equipment.

-

Avoid Contamination: Do not allow DIAD to come into contact with incompatible materials.

Storage

-

Temperature: Store in a refrigerator at a recommended temperature of 2-8 °C.[2]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[2][4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2][4]

-

Light: Protect from light.[5]

-

Incompatibilities: Store away from the following incompatible materials:

-

Strong oxidizing agents

-

Strong bases

-

Alcohols

-

Metallic salts[5]

-

Experimental Protocols

General Safe Use in the Mitsunobu Reaction

The Mitsunobu reaction is a primary application of DIAD. The order of reagent addition is critical for both safety and reaction efficiency.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Diisopropyl Azodicarboxylate (DIAD)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thermal stability, decomposition pathway, and associated hazards of Diisopropyl azodicarboxylate (DIAD). The information is intended to support safer handling, storage, and application of this critical reagent in research and development settings.

Introduction

This compound (DIAD) is the diisopropyl ester of azodicarboxylic acid, appearing as an orange-red liquid at room temperature.[1][2] It is a versatile reagent widely employed in organic synthesis, most notably as a key component with triphenylphosphine (B44618) in the Mitsunobu reaction for converting alcohols into esters, azides, and other derivatives.[1][3][4][5] Due to its steric hindrance, DIAD is often preferred over its analogue, diethyl azodicarboxylate (DEAD), as it is less prone to forming undesired hydrazide byproducts.[1]

Despite its utility, DIAD is classified as a typical self-reactive substance.[4] Its azo functional group and exothermic decomposition characteristics make it susceptible to thermal runaway at relatively low temperatures.[3][4] Incidents involving shock, friction, or improper storage can trigger a self-accelerating decomposition, potentially leading to fire or explosion.[3][4] A thorough understanding of its thermal properties is therefore paramount for ensuring safety in laboratory and industrial applications.

Thermal Decomposition Characteristics

Thermal analysis of DIAD reveals a single-stage decomposition process characterized by one distinct exothermic peak.[3][4][6] The decomposition starts at approximately 80°C, with the maximum rate of weight loss occurring at 138°C, and the process concluding around 150°C.[3][4][6] However, other studies have reported exothermic decomposition peaks between 210-250°C via Differential Scanning Calorimetry (DSC), indicating that experimental conditions significantly influence observed values.[1] Safety data suggests that decomposition becomes violently hazardous at or above 100°C.[7]

The onset temperature and peak temperature of decomposition have been shown to increase with the heating rate, while the total heat released remains relatively constant.[3][4][6]

Quantitative Thermal Data

The following tables summarize the key quantitative parameters associated with the thermal decomposition and safety of DIAD.

Table 1: Thermal Decomposition Parameters for DIAD

| Parameter | Value | Method/Conditions | Source(s) |

|---|---|---|---|

| Onset Temperature | ~ 80 °C | TGA / C80 Microcalorimetry | [3][4][6] |

| Peak Temperature | 138 °C (Max weight loss rate) | TGA / C80 Microcalorimetry | [3][4][6] |

| Decomposition End | ~ 150 °C | TGA / C80 Microcalorimetry | [3][4][6] |

| Heat of Decomposition (ΔHd) | 945.67 ± 23.45 kJ/kg | C80 Microcalorimetry | [3][4][6] |

| Activation Energy (Ea) | 45 - 77 kJ/mol | C80 (Friedman method) |[3][4][6] |

Table 2: Safety and Handling Parameters for DIAD

| Parameter | Value | Notes | Source(s) |

|---|---|---|---|

| Self-Accelerating Decomposition Temperature (SADT) | 89.0 °C | Calculated for a 25 kg standard package using the Semenov model. | [3][6] |

| Recommended Storage Temp. | 2 - 8 °C | Must be stored in a tightly closed container, protected from light. |[1][7] |

Decomposition Mechanism

The thermal decomposition of DIAD is a complex process involving the cleavage of several bonds. The predominantly accepted mechanism suggests a stepwise radical process.[3][4][6]

-

Initial Bond Cleavage: The decomposition initiates with the breaking of the C-O single bond.[3][4][6]

-

Subsequent Fragmentation: This is followed by the cleavage of C-C bonds and, subsequently, the N=N double bond.[3][4][6]

-

Final Products: These fragmentation steps generate various molecular ionic fragments and radicals that undergo further dissociation and oxidation to form stable, non-toxic final products such as water (H₂O), carbon dioxide (CO₂), and nitrogen gas (N₂).[3][4][6]

Experimental Protocols

The characterization of DIAD's thermal stability relies on several key analytical techniques.

5.1 Principal Analytical Methods

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature or time.[8][9] It is used to identify exothermic events, such as decomposition, and determine the heat of decomposition (ΔHd).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[8][9] It is used to determine the onset temperature of decomposition and the kinetics of mass loss.

-

Simultaneous Thermal Analysis (STA): Modern instruments often combine TGA and DSC (or DTA) to measure mass change and heat flow simultaneously on the same sample, providing a comprehensive thermal profile.[10]

-

Microcalorimetry (e.g., C80): These highly sensitive calorimeters are used to measure heat release under near-isothermal or slow scanning conditions to obtain precise kinetic data.[4][6]

-

Accelerating Rate Calorimetry (ARC): ARC is an adiabatic calorimetry technique used to simulate a thermal runaway reaction.[11] A "heat-wait-search" procedure is employed where the sample is heated in steps and held to detect the onset of self-heating, providing data to assess runaway potential.[11]

5.2 General Experimental Methodology

A typical workflow for assessing the thermal hazard of a substance like DIAD involves a multi-technique approach.

-

Sample Preparation: A small, precise mass of the DIAD sample (typically in the milligram range) is hermetically sealed in an inert crucible, often made of stainless steel to withstand potential pressure buildup.[12]

-

Screening with DSC/TGA: The sample is analyzed using DSC and TGA at various heating rates (e.g., 0.5 to 40 K/min) under an inert nitrogen atmosphere to prevent oxidation.[12] This provides initial data on onset temperature, peak temperature, and heat of decomposition.

-

Kinetic Analysis: Data from multiple heating rates are used to calculate kinetic parameters like activation energy (Ea) using methods such as the Friedman or Kissinger analysis.[6]

-

Adiabatic Testing (ARC): If screening indicates a significant hazard, ARC experiments are performed to determine the temperature-pressure-time characteristics under adiabatic conditions, which mimic a worst-case runaway scenario.

-

Data Interpretation and Hazard Assessment: The combined data is used to calculate safety parameters like the Self-Accelerating Decomposition Temperature (SADT) to inform safe storage and handling procedures.[6]

Safety, Handling, and Storage

Given its thermal instability, strict adherence to safety protocols is mandatory when working with DIAD.

-

Storage: DIAD should be stored in a tightly closed container in a refrigerator at 2-8°C.[1][7] The storage area must be cool, dry, and well-ventilated, away from incompatible substances and sources of ignition.[13][14] Containers should be protected from light.[13][15]

-

Handling: Always handle DIAD within a chemical fume hood.[1] Avoid inhalation of vapors and any contact with skin and eyes.[13][14] Take measures to prevent the buildup of electrostatic charge.[16]

-

Personal Protective Equipment (PPE): Appropriate PPE includes chemical safety goggles, impervious gloves, and a protective lab coat or apron.[1][14][15]

-

Spill Response: In case of a spill, absorb the material with an inert substance like dry sand or vermiculite (B1170534) and place it into a suitable, closed container for hazardous waste disposal.[13][15] Ensure adequate ventilation and prevent runoff into waterways.[13]

References

- 1. This compound | 2446-83-5 | Benchchem [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound: self-accelerating decomposition and explosion_Chemicalbook [chemicalbook.com]

- 4. This compound: Application, synthesis and decomposition_Chemicalbook [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. utsi.edu [utsi.edu]

- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 9. cores.research.asu.edu [cores.research.asu.edu]

- 10. fpe.umd.edu [fpe.umd.edu]

- 11. icheme.org [icheme.org]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. DIAD(2446-83-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. accelachem.com [accelachem.com]

Spectroscopic Profile of Diisopropyl Azodicarboxylate (DIAD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Diisopropyl azodicarboxylate (DIAD), a widely utilized reagent in organic synthesis, particularly in the Mitsunobu reaction. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₄N₂O₄, with a molecular weight of 202.21 g/mol .[1][2][3][]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.90-5.05 | Septet | 2H | 6.5 | 2 x OCH |

| 1.25 | Doublet | 12H | 6.5 | 4 x CH₃ |

Solvent: CDCl₃ Reference: Residual solvent signal

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 155.1 | C=O |

| 71.9 | OCH |

| 21.8 | CH₃ |

Solvent: CDCl₃ Reference: Residual solvent signal

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description |

| ~1740 | C=O stretch (ester) |

| 1450–1550 | N=N stretch |

Mass Spectrometry (MS)

| m/z | Ion |

| 203 | [M+H]⁺ |

| 225 | [M+Na]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and experimental goals.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[5][6]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.[5][6]

-

Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[5]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[5]

-

If necessary, add an internal standard such as tetramethylsilane (B1202638) (TMS).[6]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.[5]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[5]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[5]

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[5]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR) or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) technique, which is common for liquid samples.

-

Instrument Preparation :

-

Ensure the ATR crystal (e.g., diamond) is clean. Clean the surface with a suitable solvent like isopropanol (B130326) and a soft, lint-free tissue, then allow it to dry completely.[7]

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove environmental interferences (e.g., CO₂, water vapor).[8]

-

-

Sample Analysis :

-

Place a small drop of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically perform the background subtraction.

-

-

Cleaning :

-

After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.[7]

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray Ionization (ESI) Mass Spectrometry.

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile. The concentration should be in the range of 1-10 µg/mL.

-

The sample is typically introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[9]

-

-

Data Acquisition :

-

The sample is ionized using an electrospray source.

-

The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass-to-charge ratios (m/z) of the ions are measured. Data is typically acquired in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.

-

-

Data Analysis :

-

The resulting mass spectrum is analyzed to identify the molecular ion peak and any other significant fragment ions.

-

Visualized Workflow: Spectroscopic Analysis of this compound

Caption: A flowchart illustrating the process of sample preparation, spectroscopic analysis, and data interpretation for this compound.

References

- 1. This compound | C8H14N2O4 | CID 5363146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | 2446-83-5 | Benchchem [benchchem.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. youtube.com [youtube.com]

- 8. mmrc.caltech.edu [mmrc.caltech.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

The Role of Diisopropyl Azodicarboxylate (DIAD) as a Hydride Acceptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl azodicarboxylate (DIAD) is a versatile reagent in organic synthesis, renowned for its role as an efficient hydride acceptor in a variety of chemical transformations.[1][2] This technical guide provides an in-depth exploration of the core functionalities of DIAD, with a particular focus on its hydride acceptor capabilities in key reactions. We will delve into the mechanistic intricacies of its reactivity, provide detailed experimental protocols for its application, and present quantitative data to enable comparative analysis. This guide is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of DIAD's synthetic utility.

Core Mechanisms of DIAD as a Hydride Acceptor

DIAD's efficacy as a hydride acceptor is central to its application in several name reactions, most notably the Mitsunobu reaction. In concert with a phosphine, typically triphenylphosphine (B44618) (PPh₃), DIAD facilitates the conversion of alcohols to a wide array of functional groups.[3][4][5]

The Mitsunobu Reaction: A Paradigm of Hydride Acceptance

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the stereospecific inversion of chiral alcohols.[6] The reaction proceeds through a series of well-defined intermediates, where DIAD plays a critical role in the activation of the alcohol.

The initial step involves the nucleophilic attack of triphenylphosphine on DIAD, forming a highly reactive betaine (B1666868) intermediate, also known as the Morrison-Brunn-Huisgen intermediate.[7] This zwitterionic species is a potent Brønsted base and readily deprotonates the acidic component of the reaction, typically a carboxylic acid or other pronucleophile. The resulting carboxylate anion and the protonated betaine form an ion pair.

The alcohol is then activated through the formation of an oxyphosphonium salt. The deprotonated nucleophile subsequently displaces the activated alcohol via an Sₙ2 mechanism, leading to the desired product with inverted stereochemistry. Throughout this process, DIAD is reduced to diisopropyl hydrazinedicarboxylate.

Nitroxyl (B88944) Radical-Catalyzed Oxidation of Alcohols

DIAD also serves as the terminal oxidant in the nitroxyl radical-catalyzed oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[8][9][10] This methodology offers a mild and selective alternative to traditional oxidation methods.

The catalytic cycle is initiated by the oxidation of the nitroxyl radical (e.g., TEMPO or its derivatives like AZADO) to a highly reactive oxoammonium ion. This oxidation is facilitated by DIAD in the presence of an acid catalyst, such as acetic acid.[8] The oxoammonium ion then oxidizes the alcohol to the corresponding carbonyl compound, while being reduced back to the hydroxylamine (B1172632). The hydroxylamine is subsequently re-oxidized by DIAD to regenerate the nitroxyl radical, thus completing the catalytic cycle.

Quantitative Data on DIAD-Mediated Reactions

The efficiency of DIAD as a hydride acceptor is reflected in the high yields and stereoselectivity observed in various reactions.

Table 1: Selected Yields for the Mitsunobu Reaction using DIAD

| Alcohol Substrate | Nucleophile | Product | Yield (%) | Reference |

| (S)-(+)-2-Octanol | 2,4-Dinitrobenzoic acid | (R)-(-)-2-Octyl 2,4-dinitrobenzoate | 95 | [11] |

| Cholestane-3β-ol | Benzoic acid | Cholestane-3α-yl benzoate | 80 | [12] |

| Geraniol | Phthalimide | N-Geranylphthalimide | 92 | [6] |

| (R)-(-)-Mandelic acid | Benzyl alcohol | Benzyl (R)-(-)-mandelate | 85 | [6] |

Table 2: Yields for Nitroxyl Radical-Catalyzed Oxidation of Alcohols with DIAD

| Alcohol Substrate | Nitroxyl Catalyst | Product | Yield (%) | Reference |

| 1-Octanol | AZADO | 1-Octanal | 98 | [13] |

| Cinnamyl alcohol | TEMPO | Cinnamaldehyde | 95 | [8] |

| 4-Methoxybenzyl alcohol | Nor-AZADO | 4-Methoxybenzaldehyde | 99 | [8] |

| 1-Phenylethanol | ABNO | Acetophenone | 97 | [8] |

Experimental Protocols

General Procedure for the Mitsunobu Reaction

The following is a general procedure for the Mitsunobu reaction for the esterification of an alcohol.[3][4]

Materials:

-

Alcohol (1.0 equiv)

-

Carboxylic acid (1.5 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

This compound (DIAD) (1.5 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

To a solution of the alcohol and carboxylic acid in anhydrous THF, add triphenylphosphine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD dropwise to the cooled solution. The characteristic orange-red color of DIAD should disappear.

-

Allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to remove triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

General Procedure for Nitroxyl Radical-Catalyzed Oxidation of a Primary Alcohol

This procedure describes the oxidation of a primary alcohol to an aldehyde using DIAD as the terminal oxidant.[8]

Materials:

-

Primary alcohol (1.0 equiv)

-

Nitroxyl radical catalyst (e.g., Nor-AZADO, 1 mol%)

-

This compound (DIAD) (1.2 equiv)

-

Acetic acid (10 mol%)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of the primary alcohol in dichloromethane, add the nitroxyl radical catalyst and acetic acid.

-

Add DIAD to the mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Further Applications of DIAD as a Hydride Acceptor

Beyond the Mitsunobu reaction and alcohol oxidation, DIAD's hydride accepting ability is harnessed in other significant transformations.

Synthesis of Amides from Aldehydes and Amines

A photoorganocatalytic method allows for the synthesis of amides from aldehydes and amines, where DIAD acts as a key reagent.[2][14] The reaction proceeds through the formation of a carbonyl imide intermediate from the aldehyde and DIAD, which then reacts with an amine to afford the corresponding amide.

Dehydrogenation in Quinoline (B57606) Synthesis

DIAD is employed as a dehydrogenating agent in a modified Larock method for the synthesis of substituted quinolines.[2] This one-pot synthesis involves a Heck reaction of 2-bromoanilines and allylic alcohols, followed by dehydrogenation with DIAD to furnish the aromatic quinoline ring system.

Conclusion

This compound is a powerful and versatile reagent whose utility in organic synthesis is largely predicated on its role as an efficient hydride acceptor. Its application in the Mitsunobu reaction and nitroxyl radical-catalyzed oxidations, among other transformations, underscores its importance in modern synthetic chemistry. A thorough understanding of its reactivity and the availability of robust experimental protocols are essential for leveraging its full potential in research and development, particularly in the context of complex molecule and pharmaceutical synthesis. The continued exploration of DIAD's reactivity is expected to unveil new synthetic methodologies and further solidify its position as an indispensable tool for the synthetic chemist.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound [organic-chemistry.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxidation of Alcohols to Carbonyl Compounds with this compound Catalyzed by Nitroxyl Radicals [organic-chemistry.org]

- 9. Oxidation of alcohols to carbonyl compounds with this compound catalyzed by nitroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation [jstage.jst.go.jp]

- 14. Amide synthesis by oxidative amidation [organic-chemistry.org]

The Synthesis and Manufacture of Diisopropyl Azodicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diisopropyl azodicarboxylate (DIAD) is a versatile reagent in organic synthesis, most notably for its critical role as a key component in the Mitsunobu reaction. Its ability to facilitate the conversion of alcohols to a wide range of functional groups has made it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth overview of the primary synthesis and manufacturing processes of DIAD, complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Methodologies

The industrial production of this compound is predominantly achieved through a two-step process. This process begins with the formation of a hydrazine (B178648) dicarboxylate intermediate, which is subsequently oxidized to yield the final DIAD product. Two principal routes for the synthesis of the intermediate have been established and are detailed below.

Synthesis Route 1: From Isopropyl Chloroformate and Hydrazine

This classic method involves the reaction of isopropyl chloroformate with hydrazine to produce diisopropyl hydrazine-1,2-dicarboxylate. This intermediate is then oxidized to afford this compound.

Experimental Protocol:

Step 1: Synthesis of Diisopropyl Hydrazine-1,2-dicarboxylate

-

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, a solution of hydrazine and sodium carbonate is prepared in water.

-

The solution is cooled to approximately 10°C.

-

Isopropyl chloroformate is then added dropwise to the cooled solution while maintaining the temperature between 10-12°C over a period of 45 minutes with efficient stirring.[1]

-

After the addition is complete, the reaction mixture, which contains a suspension of diisopropyl hydrazodiformate, is stirred for an additional 15 minutes.[1]

-

The solid product is collected by filtration, washed with water, and dried.

Step 2: Oxidation to this compound

-

The diisopropyl hydrazine-1,2-dicarboxylate intermediate is suspended in a suitable solvent, such as ether.

-

An oxidizing agent, such as hydrogen peroxide, is added to the suspension.[2]

-

The reaction is typically carried out at a controlled temperature, for instance, between -5°C and 5°C, for approximately 2 hours.[2]

-

Upon completion of the reaction, the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Overall Yield | 90.7% | [2] |

| Purity | >98% | |

| Reaction Time (Step 1) | ~1 hour | [1] |

| Reaction Temperature (Step 1) | 10-12°C | [1] |

| Reaction Time (Step 2) | 2 hours | [2] |

| Reaction Temperature (Step 2) | -5 to 5°C | [2] |

Synthesis Route 2: From Carbazic Acid Isopropyl Ester and Diethyl Carbonate

An alternative and more recent approach involves the reaction of carbazic acid isopropyl ester with diethyl carbonate to form a hydrogenated diisopropyl azodiformate intermediate, which is then oxidized.[3][4]

Experimental Protocol:

Step 1: Synthesis of Hydrogenated Diisopropyl Azodiformate

-

Under an inert gas atmosphere, an alkali (e.g., sodium methylate) and a solvent (e.g., anhydrous dimethyl sulfoxide) are added to a reaction flask.[5][6]

-

Carbazic acid isopropyl ester and diethyl carbonate are added sequentially.[5][6]

-

The mixture is heated to a temperature between 100-180°C and reacted for 2-6 hours.[3][4]

-

After cooling, the pH of the solution is adjusted to 4.5-7.5 with an acid (e.g., 10% hydrochloric acid) to precipitate the product.[3][4][5][6]

-